molecular formula C7H11Br B15313926 7-Bromohept-2-yne

7-Bromohept-2-yne

Cat. No.: B15313926
M. Wt: 175.07 g/mol
InChI Key: HBCUNRJLNZJDFT-UHFFFAOYSA-N
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Description

7-Bromohept-2-yne is an acetylenic compound with the molecular formula C7H11Br . It is a colorless to pale-yellow liquid at room temperature, known for its strong acetylenic smell. This compound has gained significant attention in various fields of research and industry due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Bromohept-2-yne can be synthesized using several methods:

    Reaction of 1-heptyne with N-bromosuccinimide (NBS): This method involves the bromination of 1-heptyne using N-bromosuccinimide as the brominating agent.

    Hydrobromic Acid in the Presence of Catalysts: Another method involves the use of hydrobromic acid with catalysts such as iodine or silver nitrate to facilitate the bromination process.

    Reaction of 2,4,4-trimethylpent-1-ene with Lithium Dibromoacetate: This method involves the reaction of 2,4,4-trimethylpent-1-ene with lithium dibromoacetate to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using the aforementioned methods, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Bromohept-2-yne undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups using appropriate reagents.

    Addition Reactions: The triple bond in this compound can participate in addition reactions with various reagents, leading to the formation of different products.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Addition Reactions: Reagents such as hydrogen gas (in the presence of a catalyst) or halogens can be used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed:

    Substitution Reactions: Products include azidohept-2-yne or cyanohept-2-yne.

    Addition Reactions: Products include hept-2-ene derivatives.

    Oxidation and Reduction Reactions: Products include hept-2-ene or heptane derivatives.

Scientific Research Applications

7-Bromohept-2-yne has various applications in scientific research, including:

    Organic Synthesis: It is used as a reagent in organic synthesis reactions to introduce the bromoalkyne functionality into molecules.

    Antibacterial and Antifungal Agent: The compound exhibits antibacterial and antifungal properties, making it useful in the development of new antimicrobial agents.

    Pharmaceuticals: It is used in the production of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

    Material Science: this compound is used in the development of new materials such as liquid crystal compounds and photochromic dyes.

Mechanism of Action

The mechanism of action of 7-bromohept-2-yne involves its reactivity due to the presence of the bromine atom and the triple bond. The bromine atom imparts electrophilic properties to the compound, making it susceptible to nucleophilic attack. The triple bond allows for addition reactions, enabling the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    7-Bromo-2-heptyne: This compound is structurally similar to 7-bromohept-2-yne and shares similar reactivity and applications.

    7-Bromohex-2-yne: Another similar compound with comparable properties and uses.

Uniqueness: this compound is unique due to its specific molecular structure, which combines the reactivity of both the bromine atom and the triple bond. This dual reactivity makes it a versatile compound in various chemical reactions and applications .

Properties

Molecular Formula

C7H11Br

Molecular Weight

175.07 g/mol

IUPAC Name

7-bromohept-2-yne

InChI

InChI=1S/C7H11Br/c1-2-3-4-5-6-7-8/h4-7H2,1H3

InChI Key

HBCUNRJLNZJDFT-UHFFFAOYSA-N

Canonical SMILES

CC#CCCCCBr

Origin of Product

United States

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